2,2-Dimethylazetidin-3-amine
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Overview
Description
2,2-Dimethylazetidin-3-amine is a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic chemistry due to its unique structural features and potential applications in various fields. The presence of the azetidine ring imparts significant ring strain, making it a reactive intermediate in many chemical reactions.
Mechanism of Action
Target of Action
It is known that this compound is an organic molecule , and it is often the case that such molecules interact with various biological targets such as enzymes, receptors, or other proteins.
Biochemical Pathways
It is known that organic compounds can influence a wide range of biochemical pathways, from metabolic processes to signal transduction pathways . The specific pathways affected by this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 2,2-Dimethylazetidin-3-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s behavior in a biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylazetidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of this compound often employs microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common due to the ring strain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like halides or alkoxides.
Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,2-Dimethylazetidin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
- N,N-Dimethylazetidin-3-amine
- 3,3-Dimethylazetidine
- Azetidine-3-yl-dimethyl-amine
Comparison: 2,2-Dimethylazetidin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidines. For instance, N,N-Dimethylazetidin-3-amine has different steric and electronic properties, affecting its reactivity and applications .
Properties
IUPAC Name |
2,2-dimethylazetidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEXCGGKCZIFOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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